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Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and analytical characterization of 2-[(3-Fluorobenzyl)oxy]benzaldehyde (CAS No. 172685-
67-5). While its isomers, particularly 4-[(3-Fluorobenzyl)oxy]benzaldehyde, are well-
documented as key intermediates in pharmaceutical synthesis, the ortho isomer remains a
compound of significant research interest. This document synthesizes known data with expert-
driven predictions based on established chemical principles to serve as a foundational
resource. We will delve into its molecular structure, propose a robust synthetic protocol via
Williamson ether synthesis, predict its spectral signatures (NMR, IR, MS), and discuss its
reactivity profile and potential applications in medicinal chemistry and materials science.

Introduction and Chemical Identity

2-[(3-Fluorobenzyl)oxy]benzaldehyde is an aromatic aldehyde distinguished by a 3-
fluorobenzyl ether moiety at the ortho position of the benzaldehyde ring. This substitution
pattern imparts unigue steric and electronic properties compared to its more commonly cited
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meta and para isomers.[1][2] The presence of the aldehyde group offers a reactive handle for a
multitude of organic transformations, while the fluorinated benzyl ether group can influence
molecular conformation, lipophilicity, and metabolic stability, making it a valuable building block
for drug discovery.[3][4]

Isomeric Context

It is critical to differentiate the target compound, 2-[(3-fluorophenyl)methoxy]benzaldehyde,
from its isomers.[1][5][6] The para isomer, 4-[(3-Fluorobenzyl)oxy]benzaldehyde, is a well-
known precursor in the synthesis of Safinamide, a drug used for Parkinson's disease.[7][8] This
extensive documentation for the para isomer often overshadows the other positional isomers.
The distinct ortho positioning of the ether linkage in our compound of interest is expected to
introduce significant differences in reactivity and biological activity due to steric hindrance and
potential intramolecular interactions.

Molecular Structure

The structure consists of a benzaldehyde core where the hydroxyl group of salicylaldehyde has
been alkylated with a 3-fluorobenzyl group.

Caption: Molecular structure of 2-[(3-Fluorobenzyl)oxy]benzaldehyde.

Physicochemical Properties

While extensive experimental data for the 2-isomer is sparse, its fundamental properties can be
reliably predicted or are shared with its isomers.
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Property Value Source

CAS Number 172685-67-5 [6][9]

Molecular Formula C14H11FO2 [5]

Molecular Weight 230.23 g/mol [1]
Predicted: Colorless to light

Appearance yellow liquid or low-melting Inferred
solid

Boiling Point 356.6 £ 22.0 °C (Predicted) [10]

Density 1.211 + 0.06 g/cm? (Predicted) [10]
Predicted: Soluble in common

N organic solvents (e.g., CHzClz,

Solubility ) Inferred
EtOAc, Acetone); Insoluble in
water

XLogP3-AA 2.9 (Predicted for 3-isomer) [1]

Synthesis and Purification

The most direct and reliable method for preparing 2-[(3-Fluorobenzyl)oxy]benzaldehyde is

the Williamson ether synthesis.[11][12] This Sn2 reaction involves the deprotonation of a phenol

followed by alkylation with an alkyl halide.[13] For this specific target, salicylaldehyde (2-

hydroxybenzaldehyde) serves as the phenolic precursor and 3-fluorobenzyl bromide is the

alkylating agent.[14]

Proposed Synthetic Workflow

Reaction Setup

Salicylaldehyde Dissolve o | 5
+ 3-Fluorobenzyl Bromide

hydrous DMF or Acetone

© 2026 BenchChem. All rights reserved.

3/13

Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81663594.htm
https://www.bldpharm.com/products/172685-67-5.html
https://chemsigma.com/product/reagent?casno=172685-67-5
https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-Fluorobenzyl_oxy_benzaldehyde
https://amp.chemicalbook.com/ProductChemicalPropertiesCB81663594_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB81663594_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-Fluorobenzyl_oxy_benzaldehyde
https://www.benchchem.com/product/b1268634/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-3-fluorobenzyl-oxy-benzaldehyde
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://m.youtube.com/watch?v=2OOhbhQXdhI
https://www.youtube.com/watch?v=mNOYdafN5TI
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3687457.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268634?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for similar syntheses.[15][16]

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon
or Nitrogen), add salicylaldehyde (1.0 eq.). Dissolve the aldehyde in anhydrous N,N-
dimethylformamide (DMF) or acetone (approx. 0.2 M concentration).

Deprotonation: Add anhydrous potassium carbonate (K2COs, 1.5 eq.) to the solution. For a
faster reaction, sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) can be used,
but requires more stringent anhydrous conditions.[16] Stir the suspension at room
temperature for 30 minutes.

Alkylation: Add 3-fluorobenzyl bromide (1.1 eq.) dropwise to the reaction mixture at room
temperature.[17]

Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by Thin-Layer
Chromatography (TLC) until the starting salicylaldehyde is consumed (typically 4-8 hours).

Workup: Cool the mixture to room temperature. Pour the reaction mixture into cold water and
extract with ethyl acetate (3 x volumes).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure. Purify the crude residue by silica gel
column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-[(3-
Fluorobenzyl)oxy]benzaldehyde.

Analytical Characterization: Predicted Spectral Data

The following spectral characteristics are predicted based on the known effects of the
constituent functional groups in NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 1H NMR: The proton NMR spectrum is expected to be highly characteristic.

o Aldehyde Proton (-CHO): A singlet appearing far downfield, typically & 9.8-10.5 ppm. This
significant deshielding is due to the anisotropic effect of the carbonyl group.[18]

o Benzylic Protons (-OCH2Ar): A sharp singlet around 6 5.1-5.3 ppm, integrating to 2H.

o Aromatic Protons: Two distinct sets of multiplets in the range of & 6.9-7.9 ppm. The four
protons on the benzaldehyde ring will show a complex splitting pattern due to the ortho
substitution. The four protons on the 3-fluorobenzyl ring will also exhibit complex splitting,
further complicated by coupling to the fluorine atom.[19]

e 13C NMR: The carbon spectrum will provide confirmation of the carbon framework.
o Carbonyl Carbon (C=0): A signal in the & 189-195 ppm range.[20]
o Benzylic Carbon (-OCH:2Ar): A peak around & 69-72 ppm.

o Aromatic Carbons: Multiple signals between & 110-160 ppm. The carbon attached to the
ether oxygen (C2 of the benzaldehyde ring) will be significantly downfield. The carbons on
the fluorinated ring will show C-F coupling, which is diagnostic.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong carbonyl stretch. Key expected absorption
bands include:[21][22]
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Wavenumber (cm~?) Vibration Intensity

~3050-3100 Aromatic C-H Stretch Medium-Weak
Aldehyde C-H Stretch (Fermi _ _

~2820 & ~2720 Weak, but diagnostic
doublet)

Aromatic C=0 Stretch
~1690-1705 ) Strong, Sharp
(conjugated)

~1580-1600 Aromatic C=C Stretch Medium
Aryl-Alkyl Ether C-O Stretch

~1240-1260 ) Strong
(asymmetric)

~1100-1150 C-F Stretch Strong

Mass Spectrometry (MS)

Under Electron lonization (El), the molecule is expected to show a clear molecular ion peak
and characteristic fragmentation patterns.

e Molecular lon (M*): m/z = 230.07.
e Major Fragments:

o m/z = 109: [C7HeF]*, corresponding to the 3-fluorobenzyl cation, formed by cleavage of
the ether bond. This is often a base peak for benzyl ethers.[23][24]

o

m/z = 121: [C7H502]*, corresponding to the 2-oxy-benzaldehyde radical cation.

[e]

m/z = 91: Tropylium ion [C7H~7]*, from the benzyl fragment.[25]

o

M-1 (m/z = 229): Loss of the aldehydic hydrogen.

[¢]

M-29 (m/z = 201): Loss of the -CHO group.

Reactivity Profile

The chemical behavior is dictated primarily by the aldehyde functional group.

© 2026 BenchChem. All rights reserved. 6/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/20083414/
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://consensus.app/papers/details/aa0ebf14d85e5a32a6b99716395f7fdc/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268634?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2-[(3-Fluorobenzyl)oxy]benzaldehyde

Oxidation Reduction Wittig Reaction Reductive Amination Grignard/Organolithium
(e.g., KMnOs, PCC) (e.g., NaBHa) (e.g., PhsP=CHR) (e.g., R-NHz, NaBHsCN) (e.g., R-MgBr)
Product: Carboxylic Acid Product: Benzyl Alcohol Product: Alkene Product: Secondary Amine Product: Secondary Alcohol

Click to download full resolution via product page
Caption: Key reactions involving the aldehyde group.

¢ Oxidation: The aldehyde can be easily oxidized to the corresponding 2-[(3-
Fluorobenzyl)oxy]benzoic acid using standard oxidizing agents like potassium permanganate
(KMnOa) or Jones reagent.

e Reduction: Selective reduction to the corresponding benzyl alcohol can be achieved with
mild reducing agents such as sodium borohydride (NaBHa).

e Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles. This includes
Grignard reagents to form secondary alcohols and the formation of cyanohydrins.

» Condensation Reactions: It can undergo condensation reactions like the Wittig reaction to
form alkenes, or Claisen-Schmidt condensation with ketones to form chalcones.

» Imine/Schiff Base Formation: It will react with primary amines to form imines (Schiff bases),
which can be further reduced in a reductive amination protocol to form secondary amines.
This is a cornerstone reaction in medicinal chemistry for library synthesis.[7]

Potential Research Applications

Given its structure, 2-[(3-Fluorobenzyl)oxy]benzaldehyde is a promising scaffold for several
research areas:

e Pharmaceutical Intermediates: As an analog of the Safinamide precursor, this compound
could be used to synthesize novel enzyme inhibitors (e.g., for MAO-B) or receptor
modulators where the substitution pattern is key to selectivity and potency.[2]
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e Agrochemicals: Substituted benzaldehydes are common precursors for pesticides and
herbicides.

» Materials Science: The aldehyde functionality allows it to be incorporated into polymers or
used in the synthesis of dyes and optical materials.

e Probe Synthesis: It can be used to synthesize chemical probes for studying biological
systems, where the fluorinated ring can serve as a °F NMR tag for in-situ monitoring.

Safety and Handling

No specific safety data exists for this compound. However, based on related structures like 3-
fluorobenzyl bromide and other aromatic aldehydes, the following precautions are advised:[26]

o General Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal
protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant
gloves.[27]

» Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract. May be harmful if
swallowed. Lachrymatory properties are possible.

» Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing
agents and bases.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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